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Compound of Interest

Compound Name: Cyclopentyl phenyl ketone

Cat. No.: B1630411

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Cyclopentyl Phenyl Ketone, a key intermediate in organic synthesis. This document details
the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presents the quantitative data in structured tables, and illustrates the
analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Cyclopentyl Phenyl Ketone.

'H NMR Spectroscopy

Table 1: *H NMR Chemical Shift Data for Cyclopentyl Phenyl Ketone
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.95-7.92 m 2H Aromatic (ortho-H)
Aromatic (meta- and
7.55-7.42 m 3H
para-H)
3.70 p 1H Methine (CH)
1.91-1.55 m 8H Methylene (CH2)

Solvent: CDCIs, Instrument Frequency: 300 MHz, Reference: Tetramethylsilane (TMS)

3C NMR Spectroscopy

Table 2: 3C NMR Chemical Shift Data for Cyclopentyl Phenyl Ketone

Chemical Shift (6) ppm

Assignment

202.4 Carbonyl (C=0)

137.2 Aromatic (quaternary C)
132.6 Aromatic (para-C)

128.5 Aromatic (ortho- and meta-C)
46.2 Methine (CH)

30.0 Methylene (CH-2)

26.3 Methylene (CH-2)

Solvent: CDCIs, Instrument Frequency: 75 MHz, Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Cyclopentyl Phenyl Ketone
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Wavenumber (cm~?) Intensity Assignment

~3060 Weak Aromatic C-H Stretch
~2960, ~2870 Medium Aliphatic C-H Stretch
~1685 Strong Carbonyl (C=0) Stretch
~1595, ~1580 Medium-Weak Aromatic C=C Stretch
~1450 Medium CHz Bending

~1220 Strong C-C-C Stretch of the ketone

Technique: Liquid Film

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Cyclopentyl Phenyl
Ketone

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Assignment

miz

174 ~30 [M]* (Molecular lon)

105 100 [CeHsCO]* (Benzoyl cation)
77 ~40 [CeHs]* (Phenyl cation)

51 ~20 [CaH3]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR

A sample of Cyclopentyl Phenyl Ketone (typically 5-20 mg for 1H, 20-50 mg for 13C) is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCls) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube. The spectra are acquired on a 300 MHz (for t*H) or 75 MHz (for 13C) NMR spectrometer.
For H NMR, a standard pulse sequence is used, and for 3C NMR, a proton-decoupled pulse
sequence is typically employed to simplify the spectrum to single lines for each unique carbon
atom.

Infrared (IR) Spectroscopy

Liquid Film Method

A drop of neat Cyclopentyl Phenyl Ketone is placed on the surface of a polished sodium
chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on
top to create a thin liquid film between the two plates. The "sandwich" is then mounted in the
sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400
cm~1, A background spectrum of the empty salt plates is recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) Method

A small amount of Cyclopentyl Phenyl Ketone is introduced into the ion source of a mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
The molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes
the molecules to ionize and fragment. The resulting positively charged ions are accelerated and
separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector
records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Cyclopentyl Phenyl Ketone.
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Caption: Workflow for the spectroscopic analysis of Cyclopentyl Phenyl Ketone.

« To cite this document: BenchChem. [Spectroscopic Analysis of Cyclopentyl Phenyl Ketone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630411#spectroscopic-data-of-cyclopentyl-phenyl-
ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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